molecular formula C13H10N2 B13146440 4-Methyl-1,7-phenanthroline CAS No. 61351-92-6

4-Methyl-1,7-phenanthroline

Cat. No.: B13146440
CAS No.: 61351-92-6
M. Wt: 194.23 g/mol
InChI Key: PUMRIEJBCWJQGP-UHFFFAOYSA-N
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Description

4-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the selective lithiation of 1,7-phenanthroline at the 4-position, followed by methylation using a methylating agent such as methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthroline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or alkylating agents are used under controlled conditions to achieve selective substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are valuable in catalysis and materials science.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.

    Industry: It is used in the development of advanced materials, including luminescent materials and sensors.

Mechanism of Action

The mechanism of action of 4-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions in enzymes and proteins, where it can modulate their activity and function. The pathways involved often relate to metal ion homeostasis and redox reactions.

Comparison with Similar Compounds

    1,10-Phenanthroline: A widely used chelating agent with similar properties but without the methyl group.

    4-Methyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.

    2,9-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups, offering different steric and electronic properties.

Uniqueness: 4-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for metal ions. This makes it particularly valuable in applications where precise control over metal coordination is required.

Biological Activity

4-Methyl-1,7-phenanthroline (4-Methyl-1,7-phen) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the phenanthroline family, which are known for their chelating properties. The compound's structure can be described as follows:

PropertyDescription
Molecular Formula C13H10N2
Molecular Weight 198.24 g/mol
IUPAC Name This compound
SMILES Notation Cc1cc2c(c1)cccn2c(c2ccn(c2)c2)

This structure allows for significant interaction with metal ions, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes through metal ion chelation .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through various mechanisms:

  • Cell Line Studies : In vitro studies on human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the exposure time .
  • Mechanisms of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways. Additionally, it has been shown to enhance the efficacy of other chemotherapeutic agents.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound exhibited dose-dependent cytotoxicity and induced apoptosis via caspase activation .
  • Antimicrobial Efficacy Against MRSA :
    • Objective : Assessing the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
    • Findings : Showed significant inhibition of biofilm formation at concentrations below the MIC, indicating potential use in treating persistent infections.
  • Combination Therapy with Cisplatin :
    • Objective : To determine synergistic effects with cisplatin.
    • Findings : Enhanced anticancer activity was observed when combined with cisplatin in various cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

Properties

CAS No.

61351-92-6

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-methyl-1,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-6-8-15-13-10(9)4-5-12-11(13)3-2-7-14-12/h2-8H,1H3

InChI Key

PUMRIEJBCWJQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=NC=C1)C=CC=N3

Origin of Product

United States

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